molecular formula C11H13N3S2 B1416154 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-89-6

4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No. B1416154
M. Wt: 251.4 g/mol
InChI Key: GKPSBMOYYQRFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine” is a complex organic molecule that contains a piperidine ring, a thiadiazole ring, and a thiophene ring . Piperidine is a common motif in many pharmaceuticals and natural products, and thiadiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Thiophene is a five-membered ring with one sulfur atom, which is a bioisostere of pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: piperidine, thiadiazole, and thiophene. The connectivity and orientation of these rings in the molecule would significantly influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of the various functional groups within the molecule. For example, the nitrogen atoms in the piperidine and thiadiazole rings could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing thiadiazole and piperidine rings, are pivotal in the development of new therapeutic agents. The literature highlights the extensive pharmacological activities associated with thiadiazole derivatives, including antibacterial, anti-inflammatory, analgesic, antitumor, antiviral, and antimicrobial properties. These activities are attributed to the presence of the toxophoric N2C2S moiety, which is a common feature in many pharmacologically active compounds. Researchers are continuously exploring the combination of different molecules to create hybrid compounds with enhanced biological profiles, indicating the therapeutic versatility of thiadiazole derivatives (Mishra, Singh, Tripathi, & Giri, 2015).

Synthetic and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, underscoring their importance in pharmaceutical research. These compounds are derived from cyclization reactions of thiosemicarbazone and exhibit substantial biological activity against various bacterial and fungal strains. The pharmaceutical significance of these molecules is a focal point of research, highlighting their potential as the basis for developing new therapeutic agents (Yusuf & Jain, 2014).

Future Directions

The future directions for this compound would likely involve further studies to explore its potential uses, particularly if it shows promising biological activity. This could include medicinal chemistry studies to optimize its activity and selectivity, as well as preclinical and clinical studies if it’s intended to be a drug .

properties

IUPAC Name

2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSBMOYYQRFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 2
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 3
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 4
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 5
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 6
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine

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